molecular formula C14H11ClO3 B6397608 4-Chloro-3-(2-hydroxymethylphenyl)benzoic acid, 95% CAS No. 1261986-20-2

4-Chloro-3-(2-hydroxymethylphenyl)benzoic acid, 95%

Cat. No. B6397608
CAS RN: 1261986-20-2
M. Wt: 262.69 g/mol
InChI Key: DLGHWBNYRCHUSG-UHFFFAOYSA-N
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Description

4-Chloro-3-(2-hydroxymethylphenyl)benzoic acid, or 4-CBA, is a synthetic aromatic compound that has been widely studied for its potential applications in the scientific research field. It is a white, crystalline solid with a molecular weight of 241.558 g/mol, and has a melting point of 212-215°C. 4-CBA is a versatile molecule that has been used in a variety of research applications, ranging from biochemical and physiological studies to drug design and development.

Mechanism of Action

The mechanism of action of 4-CBA is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as caspase-3. Additionally, it is believed to interact with certain receptors in the body, such as the serotonin receptor, and to act as an inhibitor of certain neurotransmitters, such as dopamine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CBA are not well understood. However, it is believed to interact with certain receptors in the body, such as the serotonin receptor, and to act as an inhibitor of certain neurotransmitters, such as dopamine. Additionally, it is believed to have anti-inflammatory and antioxidant properties, as well as to be an inhibitor of certain enzymes, such as caspase-3.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-CBA in laboratory experiments is its low toxicity and lack of side effects. Additionally, it is relatively easy to synthesize, and is relatively stable in aqueous solutions. However, one of the main limitations of using 4-CBA in laboratory experiments is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

Given the versatility of 4-CBA, there are a number of potential future directions for research. These include further studies into its biochemical and physiological effects, as well as its potential applications in drug design and development. Additionally, further research could be conducted into its potential as an inhibitor of certain enzymes, such as caspase-3, and its potential as an anti-inflammatory and antioxidant agent. Additionally, further research could be conducted into its potential as a therapeutic agent for certain diseases, such as cancer, and its potential as a drug delivery system. Finally, further research could be conducted into its potential as a tool for studying the effects of certain hormones on the body.

Synthesis Methods

The synthesis of 4-CBA is typically accomplished through a three-step process. The first step involves the reaction of 4-chlorobenzoic acid with 2-hydroxymethylphenol in the presence of a base, such as potassium carbonate. This reaction results in the formation of an intermediate, 4-chloro-3-(2-hydroxymethylphenyl)benzoic acid, which is then further reacted with a reducing agent, such as sodium borohydride, to yield 4-CBA.

Scientific Research Applications

4-CBA has been widely used in scientific research applications, such as biochemical and physiological studies, drug design and development, and as an inhibitor for certain enzymes. For example, it has been used as an inhibitor of the enzyme caspase-3 in studies of apoptosis and cell death. Additionally, 4-CBA has been used in the development of new drug candidates, such as antifungal agents and antibiotics. Furthermore, it has been used to study the effects of certain drugs on the brain, as well as to study the effects of certain hormones on the body.

properties

IUPAC Name

4-chloro-3-[2-(hydroxymethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-13-6-5-9(14(17)18)7-12(13)11-4-2-1-3-10(11)8-16/h1-7,16H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGHWBNYRCHUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689060
Record name 6-Chloro-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261986-20-2
Record name 6-Chloro-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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